molecular formula C19H19ClN2O4 B2750286 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide CAS No. 905666-59-3

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide

Cat. No. B2750286
CAS RN: 905666-59-3
M. Wt: 374.82
InChI Key: MIFYYHNVAZKQCB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetamide group, a pyrrolidinone group, and a methoxyphenoxy group . These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a pyrrolidinone ring (a five-membered ring with one oxygen and one nitrogen), attached to a 4-chlorophenyl group and a 3-methoxyphenoxy group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid. The pyrrolidinone ring might participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar groups like the acetamide and the methoxyphenoxy could make it somewhat soluble in polar solvents .

Scientific Research Applications

Synthesis and Pharmacological Activities

This compound is part of a broader class of phenoxy acetamide derivatives that have been investigated for their potential as therapeutic candidates. The synthesis of these compounds involves a variety of chemical techniques and computational chemistry applications to study drug utilization and biological effects. Specifically, N-phenylacetamide sulphonamides have shown promising analgesic activity, comparable or superior to paracetamol .

Antiviral Applications

Derivatives of phenoxy acetamide, such as the one , have been explored for their antiviral properties. This is particularly relevant in the context of designing new pharmaceuticals or improving existing ones to enhance safety and efficacy .

Agricultural Applications

The phenoxy acetamide class, which includes our compound of interest, has shown potential in agricultural applications. This includes the development of new derivatives that could act as safe and effective agents in enhancing the quality of life by protecting crops and increasing yields .

Biological Interface and Medicinal Chemistry

In medicinal chemistry, this compound could play a role in the design of new drugs by interacting with molecular structures and functional groups. Its diverse chemical structure allows for the exploration of various molecular interactions, which is crucial in drug development .

Chemical Diversity and Drug Design

The chemical diversity of phenoxy acetamide and its derivatives provides a rich framework for chemists to design new compounds. The compound could serve as a starting point for the synthesis of pharmacologically interesting compounds with a wide range of compositions .

Neurotoxicity Research

Compounds similar to N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide have been used in neurotoxicity studies. These studies investigate the effects of new compounds on behavioral parameters, enzyme activity, and oxidative stress in the brain, which is crucial for understanding the safety profile of new drugs .

Future Directions

The future research directions for this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to study its interactions with various biological targets .

properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-16-3-2-4-17(10-16)26-12-18(23)21-14-9-19(24)22(11-14)15-7-5-13(20)6-8-15/h2-8,10,14H,9,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFYYHNVAZKQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide

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